molecular formula C10H14BrNO B1378047 5-Bromo-2-isobutoxy-3-methylpyridine CAS No. 1288992-15-3

5-Bromo-2-isobutoxy-3-methylpyridine

Cat. No.: B1378047
CAS No.: 1288992-15-3
M. Wt: 244.13 g/mol
InChI Key: FLMLLYZDSFLJIV-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

5-bromo-3-methyl-2-(2-methylpropoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO/c1-7(2)6-13-10-8(3)4-9(11)5-12-10/h4-5,7H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLMLLYZDSFLJIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1OCC(C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Initial Functionalization

  • The synthesis often begins with 2-hydroxy-3-methylpyridine or 2-chloro-3-methylpyridine as a precursor.
  • The isobutoxy group is introduced by reacting the 2-hydroxy group with isobutyl bromide or isobutyl tosylate under basic conditions, facilitating nucleophilic substitution to form the 2-isobutoxy substituent.

Bromination at the 5-Position

  • Bromination is carried out on the 2-isobutoxy-3-methylpyridine intermediate.
  • Common brominating agents include molecular bromine (Br2) or N-bromosuccinimide (NBS) .
  • The reaction is typically performed in solvents such as acetic acid , dichloromethane , or carbon tetrachloride .
  • Catalysts or radical initiators like azobisisobutyronitrile (AIBN) may be used to facilitate selective bromination.
  • Reaction temperature is controlled (often room temperature to reflux) to ensure selective substitution at the 5-position without affecting other sites.

Purification

  • The crude product is purified by crystallization or chromatography (e.g., silica gel column chromatography).
  • Industrial processes may employ distillation or recrystallization to achieve high purity.

Industrial-Scale Synthesis Considerations

  • Large-scale synthesis optimizes reaction parameters to maximize yield and minimize by-products.
  • Continuous flow reactors may be employed for bromination to improve selectivity and safety.
  • Advanced purification techniques ensure removal of unreacted starting materials and side products.
  • The process avoids formation of 3-position brominated by-products, which simplifies downstream purification.

Comparative Data Table of Key Reaction Parameters

Step Reagents/Conditions Solvent(s) Temperature Yield (%) Notes
Isobutoxy group introduction Isobutyl bromide, base (e.g., K2CO3) Acetone, DMF 50–80 °C 75–85 Nucleophilic substitution
Bromination Br2 or NBS, AIBN (initiator) Acetic acid, CCl4, DCM 25–80 °C 70–90 Selective 5-position bromination
Purification Crystallization or chromatography Various solvents Ambient High purity required for applications

Research Findings and Mechanistic Insights

  • The bromination mechanism proceeds via electrophilic aromatic substitution facilitated by the electron-donating effect of the isobutoxy group, directing bromine to the 5-position.
  • Radical bromination using NBS and AIBN initiator in carbon tetrachloride is a preferred method for selective bromination with minimal side reactions.
  • The presence of the methyl group at the 3-position influences regioselectivity by steric and electronic effects, favoring bromination at the 5-position.
  • Studies indicate that controlling temperature and reagent stoichiometry is critical to avoid polybromination or bromination at undesired positions.

Summary of Key Preparation Routes

Route No. Starting Material Key Steps Advantages Limitations
1 2-Hydroxy-3-methylpyridine Alkylation with isobutyl bromide → Bromination with Br2 Straightforward, high yield Requires careful bromination control
2 2-Chloro-3-methylpyridine Nucleophilic substitution with isobutoxide ion → Bromination with NBS High selectivity, scalable More steps, requires strong base
3 2-Isobutoxy-3-methylpyridine (commercial) Direct bromination with NBS + AIBN Simplifies synthesis Cost of intermediate may be high

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-isobutoxy-3-methylpyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents like methanol or dimethyl sulfoxide.

    Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution Products: Various substituted pyridines depending on the nucleophile used.

    Coupling Products: Biaryl compounds with diverse functional groups.

    Oxidation Products: Oxidized derivatives of the pyridine ring.

    Reduction Products: Reduced forms of the pyridine ring or side chains.

Scientific Research Applications

5-Bromo-2-isobutoxy-3-methylpyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-2-isobutoxy-3-methylpyridine depends on the specific reactions it undergoes. In coupling reactions, the bromine atom is replaced by a new carbon-carbon bond through the catalytic action of palladium. The compound’s interactions with biological targets involve binding to specific receptors or enzymes, leading to changes in cellular pathways and functions.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 5-Bromo-2-isobutoxy-3-methylpyridine
  • CAS Numbers : 1288992-15-3 (primary) , 2091054-77-0 (alternate)
  • Molecular Formula: C₁₀H₁₄BrNO
  • Molecular Weight : 244.13–244.14 g/mol
  • Purity : Available at 97% (YF-2828 catalog) .

Structural Features :

  • A pyridine ring substituted with bromine (position 5), isobutoxy ether (position 2), and methyl (position 3). The isobutoxy group introduces steric bulk, while bromine enhances electrophilic reactivity.

Comparison with Structurally Similar Pyridine Derivatives

Key Structural Analogues and Similarity Scores

The following compounds exhibit high structural or functional similarity to this compound, as determined by cheminformatics analysis :

Compound Name CAS Number Similarity Score Key Substituents Molecular Formula Molecular Weight (g/mol)
5-Bromo-3-chloro-2-isobutoxypyridine 13472-84-9 0.92 Br (5), Cl (3), isobutoxy (2) C₁₀H₁₃BrClNO 292.58
5-Bromo-2-methoxy-3-methylpyridine 1289093-31-7 0.70 Br (5), methoxy (2), methyl (3) C₇H₈BrNO 202.05
3-Bromo-2-isobutoxy-5-methylpyridine 1255574-44-7 - Br (3), isobutoxy (2), methyl (5) C₁₀H₁₄BrNO 244.14
5-Bromo-6-methoxypyridin-3-amine 53242-18-5 0.82 Br (5), methoxy (6), amine (3) C₆H₇BrN₂O 203.04

Notes:

  • 5-Bromo-3-chloro-2-isobutoxypyridine (similarity 0.92) shares the bromine and isobutoxy groups but replaces the methyl at position 3 with chlorine. Chlorine’s electronegativity increases polarity and alters reactivity in substitution reactions .
  • 5-Bromo-2-methoxy-3-methylpyridine (similarity 0.70) substitutes isobutoxy with methoxy, reducing steric hindrance and lipophilicity. This impacts solubility and synthetic utility .
  • 3-Bromo-2-isobutoxy-5-methylpyridine is a positional isomer, with bromine at position 3 instead of 4.
  • 5-Bromo-6-methoxypyridin-3-amine introduces an amine group, enabling nucleophilic reactivity absent in the target compound .

Functional Group Impact on Physicochemical Properties

Property This compound 5-Bromo-3-chloro-2-isobutoxypyridine 5-Bromo-2-methoxy-3-methylpyridine
Boiling Point Higher (estimated) Higher (due to Cl) Lower (smaller substituent)
Solubility Low in polar solvents Moderate in polar solvents Higher in polar solvents
Reactivity Electrophilic Br, steric hindrance Enhanced electrophilicity (Cl, Br) Faster substitution (smaller group)

Key Observations :

  • The isobutoxy group in the target compound increases hydrophobicity compared to methoxy analogues, affecting drug-likeness in pharmaceutical contexts .
  • Chlorine substitution (in 13472-84-9) raises molecular weight by ~48 g/mol and may enhance halogen bonding in crystal packing .

Biological Activity

5-Bromo-2-isobutoxy-3-methylpyridine (CAS Number: 1288992-15-3) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₂BrNO, with a molecular weight of 230.10 g/mol. The compound features a pyridine ring substituted with a bromine atom at the 5-position and an isobutoxy group at the 2-position, which contribute to its unique reactivity and biological properties.

Synthesis Methods

The synthesis of this compound typically involves the following steps:

  • Starting Material : The synthesis begins with commercially available pyridine derivatives.
  • Bromination : The bromine atom is introduced using brominating agents under controlled conditions.
  • Alkylation : The isobutoxy group is introduced via nucleophilic substitution reactions.
  • Purification : The final product is purified through crystallization or chromatography.

The overall yield and efficiency of these synthetic pathways can vary based on reaction conditions and starting materials.

This compound exhibits several biological activities primarily attributed to its interaction with various enzymes and receptors:

  • Cytochrome P450 Inhibition : Preliminary studies indicate that this compound may inhibit cytochrome P450 enzymes, particularly CYP1A2, which plays a crucial role in drug metabolism. This inhibition can lead to altered pharmacokinetics for co-administered drugs, potentially enhancing or diminishing their effects.
  • Potential Antimicrobial Activity : Some research suggests that compounds similar in structure may exhibit antimicrobial properties, which warrants further investigation into the specific activity of this compound against various pathogens.

Case Studies and Research Findings

  • Cytochrome P450 Interaction :
    • A study demonstrated that this compound effectively inhibited CYP1A2 activity in vitro, suggesting implications for drug-drug interactions in clinical settings.
  • Synthesis of Bioactive Compounds :
    • Researchers have utilized this compound as an intermediate in the synthesis of p38α mitogen-activated protein kinase inhibitors, highlighting its role in developing therapeutics for inflammatory diseases.
  • Comparative Studies :
    • Comparative analysis with structurally similar compounds (e.g., 5-Bromo-2-methylpyridine) indicates that the presence of the isobutoxy group enhances solubility and bioavailability, potentially leading to improved therapeutic efficacy .

Data Summary

Property/ActivityDescription
Molecular FormulaC₉H₁₂BrNO
Molecular Weight230.10 g/mol
Cytochrome P450 InhibitionInhibits CYP1A2
Potential ApplicationsDrug development, antimicrobial activity
Synthesis YieldVaries based on conditions (approx. 29.4% in some studies)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Bromo-2-isobutoxy-3-methylpyridine
Reactant of Route 2
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5-Bromo-2-isobutoxy-3-methylpyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.